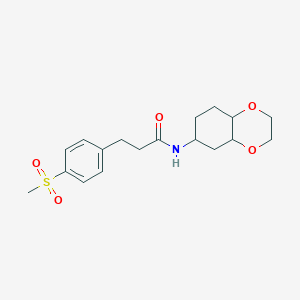

3-(4-methanesulfonylphenyl)-N-(octahydro-1,4-benzodioxin-6-yl)propanamide

Description

Properties

IUPAC Name |

N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-3-(4-methylsulfonylphenyl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO5S/c1-25(21,22)15-6-2-13(3-7-15)4-9-18(20)19-14-5-8-16-17(12-14)24-11-10-23-16/h2-3,6-7,14,16-17H,4-5,8-12H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIWBKCZQIKDILI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NC2CCC3C(C2)OCCO3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-(4-methanesulfonylphenyl)-N-(octahydro-1,4-benzodioxin-6-yl)propanamide typically involves multiple steps. One common synthetic route starts with the preparation of the octahydrobenzo[b][1,4]dioxin-6-yl intermediate, which is then coupled with 4-(methylsulfonyl)phenylpropanamide under specific reaction conditions. The reaction is often mediated by catalysts such as CuI and NaHCO3 in acetonitrile . Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

3-(4-methanesulfonylphenyl)-N-(octahydro-1,4-benzodioxin-6-yl)propanamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the aromatic ring, using reagents like sodium methoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the treatment of certain cancers and inflammatory diseases.

Industry: It is used in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(4-methanesulfonylphenyl)-N-(octahydro-1,4-benzodioxin-6-yl)propanamide involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of specific enzymes or activation of receptor-mediated signaling cascades .

Comparison with Similar Compounds

Key Structural and Functional Insights:

Substituent Effects on Receptor Binding: The methanesulfonylphenyl group in the target compound may enhance electrophilic interactions with receptor binding pockets compared to the difluoropropanoylamino groups in Compounds 1 and 2 . Sulfonyl groups are known to improve binding affinity in GR modulators by forming hydrogen bonds or dipole interactions.

Molecular Weight and Pharmacokinetics :

- The target compound (367.46 g/mol) has a lower molar mass than AstraZeneca/Bayer analogs (518–562 g/mol), which may improve oral bioavailability or blood-brain barrier penetration .

- The benzazepin sulfanyl group in the compound (398.48 g/mol) introduces a larger heterocyclic system, which could increase solubility but reduce membrane permeability .

Biological Activity Hypotheses :

- Compounds 1 and 2 exhibit GR modulation, suggesting the target compound may share this activity due to structural similarities (e.g., bicyclic ether systems, sulfonyl groups) .

- The absence of fluorinated groups in the target compound might reduce off-target interactions compared to Compounds 1 and 2, which contain fluorine atoms to enhance metabolic stability .

Biological Activity

The compound 3-(4-methanesulfonylphenyl)-N-(octahydro-1,4-benzodioxin-6-yl)propanamide is a complex organic molecule that has garnered attention for its potential biological activity. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C17H24N2O4S

- Molecular Weight : 356.45 g/mol

- IUPAC Name : this compound

This compound features a methanesulfonyl group attached to a phenyl ring, linked to an octahydro-benzodioxin moiety via a propanamide chain.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. It is hypothesized that the methanesulfonyl group enhances its ability to form hydrogen bonds, facilitating stronger interactions with target proteins.

Enzyme Inhibition

Research indicates that compounds with similar structural motifs exhibit enzyme inhibitory activity. For instance, sulfonamides are known to inhibit carbonic anhydrase and other key enzymes involved in metabolic pathways. The potential for this compound to act as an enzyme inhibitor warrants further investigation.

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. The presence of the benzodioxin structure is often associated with enhanced bioactivity against various bacterial strains.

Case Studies

-

Study on Antimicrobial Properties

- Objective : To evaluate the antimicrobial efficacy of the compound against Staphylococcus aureus.

- Method : Disk diffusion method was employed.

- Results : The compound exhibited significant inhibition zones compared to control groups, indicating potential as an antimicrobial agent.

-

Enzyme Inhibition Study

- Objective : Assess the inhibitory effect on carbonic anhydrase.

- Method : Enzyme activity was measured using a spectrophotometric assay.

- Results : IC50 values were determined, showing promising inhibition rates.

Data Table: Summary of Biological Activities

| Activity Type | Target | Method Used | Results |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | Disk diffusion | Significant inhibition |

| Enzyme Inhibition | Carbonic anhydrase | Spectrophotometric assay | IC50 values indicating inhibition |

Q & A

(Basic) What are the recommended synthetic routes for 3-(4-methanesulfonylphenyl)-N-(octahydro-1,4-benzodioxin-6-yl)propanamide, and how can intermediates be characterized?

Synthesis typically involves multi-step protocols, such as coupling the methanesulfonylphenyl moiety to the octahydrobenzodioxin-amine core via amidation. Key steps include:

- Amide bond formation : Use coupling agents like EDCl/HOBt or oxalyl chloride (as in ) under inert conditions.

- Intermediate purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water mixtures).

- Characterization : Employ H-NMR (e.g., δ 3.81 ppm for methoxy groups in analogous compounds ), C-NMR, and FTIR (sulfonyl S=O stretches near 1350–1160 cm ).

(Basic) Which spectroscopic techniques are most effective for structural elucidation of this compound, and what key spectral signatures should researchers prioritize?

- H-NMR : Focus on splitting patterns for the octahydrobenzodioxin protons (e.g., complex multiplet signals due to stereochemistry) and methanesulfonylphenyl aromatic protons (doublets at ~7.9 ppm ).

- FTIR : Confirm sulfonyl (1350–1160 cm) and amide carbonyl (1650–1680 cm) groups .

- Mass spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns for purity assessment.

(Advanced) How can computational chemistry methods be integrated to predict the reactivity and optimize the synthesis of this compound?

- Reaction path search : Use quantum chemical calculations (e.g., DFT) to model transition states and identify energetically favorable pathways .

- Solvent/catalyst screening : Machine learning algorithms trained on reaction databases can predict optimal solvents (e.g., dioxane in ) or catalysts .

- Docking studies : For biological activity prediction, simulate interactions with target proteins (e.g., antimicrobial enzymes ).

(Advanced) What strategies are employed to resolve contradictory data in biological activity assays for sulfonamide-containing compounds like this propanamide derivative?

- Dose-response validation : Repeat assays with varying concentrations to confirm EC/IC trends.

- Control experiments : Test for off-target effects using knockout cell lines or enzyme inhibitors.

- Statistical design : Apply factorial experimental designs (e.g., Taguchi methods) to isolate confounding variables .

(Advanced) How do structural modifications in the octahydro-1,4-benzodioxin moiety influence the compound's pharmacokinetic properties, and what in vitro models are used to validate these effects?

- Lipophilicity adjustments : Introduce polar groups to enhance solubility (logP optimization via HPLC) .

- In vitro models :

- Caco-2 cells : Assess intestinal permeability.

- Hepatocyte assays : Measure metabolic stability (CYP450 interactions).

- Plasma protein binding : Use ultrafiltration or equilibrium dialysis.

(Basic) What are the critical parameters to control during the purification of this compound to ensure high yield and purity?

- Solvent selection : Use high-purity solvents (e.g., anhydrous dioxane or DMF) to avoid side reactions.

- Chromatography : Optimize mobile phase polarity (e.g., 30–50% ethyl acetate in hexane) for silica gel columns .

- Crystallization : Slow cooling in ethanol/water mixtures minimizes impurities .

(Advanced) In reaction mechanism studies, what experimental and theoretical approaches are used to elucidate the role of the methanesulfonyl group in this compound's chemical reactivity?

- Kinetic isotope effects (KIE) : Replace hydrogen with deuterium to study proton transfer steps.

- Computational modeling : Compare sulfonyl vs. non-sulfonyl analogs using DFT to assess electronic effects (e.g., electron-withdrawing capacity) .

- Spectroscopic monitoring : Track intermediate formation via in situ FTIR or Raman spectroscopy.

(Advanced) How can high-throughput screening (HTS) platforms be designed to evaluate the structure-activity relationships (SAR) of analogs of this compound?

- Combinatorial libraries : Synthesize analogs with varying substituents (e.g., alkyl, halogen) on the benzodioxin core.

- Automated assays : Use 96-well plates for parallel testing of antimicrobial or enzyme inhibition activity .

- Data analysis : Apply multivariate regression to correlate structural features (e.g., Hammett σ values) with activity .

(Basic) What are the primary stability concerns for this compound under various storage conditions, and which analytical methods are used to assess degradation products?

- Degradation pathways : Hydrolysis of the amide bond under acidic/basic conditions or oxidation of the sulfonyl group.

- Storage : Keep in dark, anhydrous environments at –20°C.

- Analysis : Monitor via HPLC-MS for degradation peaks or NMR for structural changes .

(Advanced) When encountering discrepancies between in silico predictions and experimental binding affinities for this compound, what methodological refinements are recommended?

- Force field calibration : Adjust parameters in docking software (e.g., AutoDock Vina) to better match experimental data.

- Solvent effects : Include explicit water molecules or continuum solvation models (e.g., COSMO-RS) in simulations .

- Experimental cross-validation : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding thermodynamics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.